molecular formula C13H17ClN2O B12523377 Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- CAS No. 821776-78-7

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-

Cat. No.: B12523377
CAS No.: 821776-78-7
M. Wt: 252.74 g/mol
InChI Key: GJTBSBNYWWIVKW-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is a substituted aromatic nitrile featuring a chloro group at the 2-position and a [(2-methoxyethyl)propylamino] substituent at the 4-position of the benzene ring. The [(2-methoxyethyl)propylamino] side chain introduces flexibility and hydrogen-bonding capacity, while the chloro group enhances electrophilic substitution resistance.

Properties

CAS No.

821776-78-7

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-chloro-4-[2-methoxyethyl(propyl)amino]benzonitrile

InChI

InChI=1S/C13H17ClN2O/c1-3-6-16(7-8-17-2)12-5-4-11(10-15)13(14)9-12/h4-5,9H,3,6-8H2,1-2H3

InChI Key

GJTBSBNYWWIVKW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism and Substrate Design

The SNAr mechanism is favored for electron-deficient aromatic systems, where electron-withdrawing groups (EWGs) activate the ring toward nucleophilic attack. In 2-chloro-4-[(2-methoxyethyl)propylamino]benzonitrile , the chloro and cyano groups at positions 2 and 1, respectively, provide sufficient activation for displacement of a leaving group (e.g., fluorine) at position 4.

A typical SNAr pathway involves:

  • Generation of a Meisenheimer complex : The nucleophile (e.g., N-(2-methoxyethyl)propylamine) attacks the activated aromatic ring, forming a negatively charged intermediate stabilized by EWGs.
  • Elimination of the leaving group : Restoration of aromaticity occurs via expulsion of the leaving group (e.g., F⁻ or Cl⁻).
Case Study: Substitution of 2-Chloro-4-Fluorobenzonitrile

In a protocol analogous to the synthesis of 2-chloro-4-hydrazinylbenzonitrile, 2-chloro-4-fluorobenzonitrile reacts with N-(2-methoxyethyl)propylamine in ethanol at 80°C. The fluorine atom at position 4 is displaced by the amine nucleophile, yielding the target compound in 85–92% yield after 3–5 hours. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, but ethanol is preferred for cost and safety.
  • Temperature : Elevated temperatures (80–100°C) accelerate the reaction without promoting side reactions.
  • Base : Triethylamine or NaOH neutralizes generated HX (e.g., HF), driving the reaction forward.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method enables direct installation of the [(2-methoxyethyl)propylamino] group via C–N bond formation. A representative route involves:

  • Substrate preparation : 2-Chloro-4-bromobenzonitrile serves as the electrophilic partner.
  • Catalytic system : Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C.
  • Coupling : The amine reacts with the brominated aromatic ring, facilitated by palladium’s oxidative addition and reductive elimination steps.
Optimization Insights from Patent Literature

A patent detailing the synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile highlights critical factors:

  • Catalyst loading : 0.6–0.8 mol% Pd(OAc)₂ achieves full conversion while minimizing costs.
  • Solvent system : Acetonitrile-water mixtures improve solubility and reduce side reactions.
  • Workup : Isolation of intermediates via phase separation enhances purity.

Multi-Step Functionalization

Nitro Reduction Followed by Alkylation

This approach involves sequential functional group transformations:

  • Nitro introduction : Nitration of 2-chlorobenzonitrile yields 2-chloro-4-nitrobenzonitrile.
  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.
  • Alkylation : Reaction of 2-chloro-4-aminobenzonitrile with 1-bromo-2-methoxypropane in the presence of K₂CO₃ in DMF introduces the [(2-methoxyethyl)propyl] chain.
Challenges and Solutions
  • Regioselectivity : Direct nitration of 2-chlorobenzonitrile predominantly yields the 4-nitro isomer due to meta-directing effects of the cyano group.
  • Over-alkylation : Controlled stoichiometry (1:1 amine:alkylating agent) and moderate temperatures (60°C) prevent quaternary ammonium salt formation.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
SNAr 85–92% 3–5 h High atom economy; minimal byproducts Requires electron-deficient substrate
Buchwald-Hartwig 75–88% 12–24 h Broad substrate scope; functional tolerance High catalyst cost; inert atmosphere
Multi-Step 65–78% 24–48 h Flexibility in intermediate modification Labor-intensive; lower overall yield

Green Chemistry Innovations

Recent advancements emphasize sustainability:

  • Ionic liquid catalysts : [HSO₃-b-Py]·HSO₄ facilitates amine substitution in benzonitrile derivatives under solvent-free conditions, achieving 93% yield.
  • Flow chemistry : Continuous flow systems reduce reaction times (e.g., 10 minutes for SNAr) and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

Benzonitrile derivatives are often utilized as building blocks in the synthesis of biologically active compounds. Specifically, Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino] has been explored for its potential as:

  • g-secretase Inhibitors : These compounds are crucial in Alzheimer's disease research, as they inhibit the enzyme responsible for the production of amyloid-beta peptides, which aggregate to form plaques in the brains of affected individuals .
  • Receptor Antagonists : The compound has shown promise in developing antagonists for various receptors, including the human vanilloid receptor and dopamine receptors, which are implicated in pain sensation and neurological disorders .

Material Science

In material science, Benzonitrile derivatives are investigated for their properties in:

  • Polymer Synthesis : The compound can be used to synthesize polymers with specific functionalities. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Environmental Studies

Research has indicated that compounds similar to Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino] may have implications in environmental toxicology. Studies have assessed their persistence and bioaccumulation potential in aquatic environments, contributing to understanding their environmental impact and guiding regulatory measures .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal Chemistryg-secretase inhibitors
Receptor antagonists
Material SciencePolymer synthesis
Environmental StudiesToxicological assessments

Case Study 1: g-secretase Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the benzonitrile structure can enhance inhibitory activity against g-secretase. This highlights the importance of structural variations in developing effective therapeutic agents for Alzheimer's disease .

Case Study 2: Environmental Impact Assessment

Research conducted under the Canadian Environmental Protection Act assessed various organic flame retardants and their analogs, including benzonitrile derivatives. The findings indicated significant variability in toxicity and bioaccumulation potential across different species, underscoring the need for comprehensive environmental assessments of these compounds .

Mechanism of Action

The mechanism of action of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, leading to various biochemical effects. The chlorine atom and the substituted amino group also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzonitrile, 2-chloro-4-(phenylmethoxy)- (CAS 853953-30-7)

  • Structure : Chloro (2-position) and benzyloxy (4-position) substituents.
  • Molecular Formula: C₁₄H₁₀ClNO.
  • Molar Mass : 243.69 g/mol.
  • Key Properties: The benzyloxy group increases aromatic bulk and lipophilicity (predicted XlogP ~3.5, inferred from similar benzyloxy analogs). Reduced hydrogen-bonding capacity (1 acceptor, 0 donors) compared to the target compound’s amino-ether chain.
  • Applications : Likely used as a synthetic intermediate for pharmaceuticals or liquid crystals due to its rigid aromatic structure.

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- (CAS 821776-93-6)

  • Structure: Nitro (2-position) and [(2-methoxyethyl)propylamino] (5-position) substituents.
  • Molecular Formula : C₁₃H₁₇N₃O₃.
  • Molar Mass : 263.13 g/mol.
  • Key Properties: XlogP: 2.3 (moderate lipophilicity). Topological Polar Surface Area (TPSA): 82.1 Ų (high polarity due to nitro and amino groups). Hydrogen Bonding: 5 acceptors, 0 donors.
  • Distinct Features : The nitro group enhances electrophilicity and oxidative stability compared to the chloro group in the target compound.

Benzonitrile, 2-(4-methylphenyl)

  • Structure : A 4-methylphenyl group at the 2-position.
  • Molecular Formula : C₁₄H₁₁N.
  • Limited hydrogen-bonding capacity (1 acceptor, 0 donors).
  • Applications: Likely used in materials science or as a non-polar solvent additive.

Comparative Data Table

Property Target Compound (Inferred) 2-chloro-4-(phenylmethoxy)- 5-[(2-methoxyethyl)propylamino]-2-nitro- 2-(4-methylphenyl)
Molecular Formula C₁₃H₁₈ClN₂O (estimated) C₁₄H₁₀ClNO C₁₃H₁₇N₃O₃ C₁₄H₁₁N
Molar Mass (g/mol) ~268.75 (estimated) 243.69 263.13 193.25
XlogP ~2.1 (estimated) ~3.5 2.3 ~3.8
TPSA (Ų) ~55 (estimated) ~30 82.1 ~12
Hydrogen Bond Acceptors 4 (nitrile, amino, ether) 2 5 1
Hydrogen Bond Donors 1 (amino) 0 0 0
Key Substituent Effects Balanced polarity and flexibility High lipophilicity High polarity, nitro reactivity High lipophilicity

Research Findings and Discussion

  • Substituent Impact on Polarity: The target compound’s [(2-methoxyethyl)propylamino] group increases TPSA (~55 Ų) compared to the benzyloxy analog (~30 Ų) . This enhances solubility in polar solvents, critical for pharmaceutical formulations. The nitro group in CAS 821776-93-6 elevates TPSA to 82.1 Ų , making it more suitable for aqueous reactions than the chloro-substituted target compound.
  • Lipophilicity and Bioactivity :

    • The target compound’s estimated XlogP (~2.1) suggests moderate membrane permeability, positioning it between the highly lipophilic benzyloxy analog (XlogP ~3.5) and the polar nitro derivative (XlogP 2.3) .
  • Reactivity :

    • The chloro group in the target compound may undergo nucleophilic aromatic substitution less readily than the nitro group in CAS 821776-93-6 , but it offers better stability under reducing conditions.

Biological Activity

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- (CAS Number: 821776-78-7) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- has the following properties:

  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 250.74 g/mol
  • Structural Features : The compound features a benzonitrile core with a chloro substituent and a propylamino group linked through a methoxyethyl chain.

Pharmacological Effects

Research indicates that benzonitrile derivatives can exhibit various pharmacological effects:

  • Antidepressant Activity : Certain structural analogs have demonstrated efficacy in models of depression by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of available literature reveals several studies that have investigated the biological activity of compounds related to benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-:

  • Study on Neuropharmacological Effects :
    • A study conducted by Owens et al. (2003) examined the effects of related benzonitrile compounds on neurotransmitter systems. Results indicated significant modulation of dopaminergic pathways, suggesting potential use in treating disorders like schizophrenia .
  • In Vitro Toxicity Assessment :
    • Research assessing the toxicity of similar compounds using fish cell lines showed that certain benzonitrile derivatives had low toxicity profiles, making them suitable candidates for further pharmacological development .
  • Environmental Impact Studies :
    • Research under the Canadian Environmental Protection Act highlighted the metabolic fate of similar compounds in aquatic organisms, indicating bioaccumulation potential but low acute toxicity at environmentally relevant concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalModulation of neurotransmitter levelsOwens et al., 2003
Anti-inflammatoryInhibition of cytokine productionJetter et al., 2004
Toxicity AssessmentLow toxicity in aquatic modelsECCC Report, 2018

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